molecular formula C10H11N5O2S B5760713 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide

2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide

Cat. No. B5760713
M. Wt: 265.29 g/mol
InChI Key: OWMNBAJRVHSHIY-UHFFFAOYSA-N
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Description

2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide, also known as MTA, is a chemical compound that has been extensively researched for its potential therapeutic applications. MTA is a tetrazole-based compound that has shown promising results in various scientific studies.

Mechanism of Action

2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-1β. 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide also inhibits the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the inflammatory response. Additionally, 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, which protect against oxidative stress.
Biochemical and Physiological Effects:
2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain and spinal cord. 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation products, which are indicators of oxidative stress. Additionally, 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.

Advantages and Limitations for Lab Experiments

2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized. 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide is also soluble in water and organic solvents, making it easy to administer to animals. However, 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide has some limitations for lab experiments. It has a short half-life in the body, which can make it difficult to maintain therapeutic levels. Additionally, 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide can have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide. One area of research is the development of new synthesis methods that can increase the yield and purity of 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide. Another area of research is the investigation of the potential use of 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide in the treatment of other diseases such as cancer and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide and to determine its potential side effects.
Conclusion:
In conclusion, 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide is a tetrazole-based compound that has shown promising results in various scientific studies. It has anti-inflammatory, antioxidant, and neuroprotective properties, and has been studied for its potential use in the treatment of various diseases. 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential therapeutic applications of 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide.

Synthesis Methods

2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide to form 4-methoxyphenylhydrazinecarbodithioate. This compound is then reacted with chloroacetyl chloride to form 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide. Another method involves the reaction of 4-methoxyphenylhydrazine with thioacetic acid to form 4-methoxyphenylhydrazine thioacetate, which is then reacted with sodium azide to form 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide.

Scientific Research Applications

2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2S/c1-17-8-4-2-7(3-5-8)15-10(12-13-14-15)18-6-9(11)16/h2-5H,6H2,1H3,(H2,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMNBAJRVHSHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide

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